molecular formula C19H23BrO2 B3053802 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene CAS No. 56219-56-8

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene

Cat. No.: B3053802
CAS No.: 56219-56-8
M. Wt: 363.3 g/mol
InChI Key: KZOZRNYANSRAAS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C19H23BrO2. It is characterized by the presence of a benzyloxy group and a bromohexyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

  • Purity and Identity Confirmation : Buyers should verify product identity and purity, as analytical data may not be available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of the Bromohexyl Group: The bromohexyl group can be introduced through a nucleophilic substitution reaction, where a hexyl group is brominated using bromine or a brominating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the benzyloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as alkylated or arylated derivatives.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include dehalogenated compounds or modified benzyloxy derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The benzyloxy and bromohexyl groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-4-((6-chlorohexyl)oxy)benzene
  • 1-(Benzyloxy)-4-((6-iodohexyl)oxy)benzene
  • 1-(Benzyloxy)-4-((6-fluorohexyl)oxy)benzene

Uniqueness

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene is unique due to the presence of the bromohexyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable for certain synthetic applications.

Properties

IUPAC Name

1-(6-bromohexoxy)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO2/c20-14-6-1-2-7-15-21-18-10-12-19(13-11-18)22-16-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZRNYANSRAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541214
Record name 1-(Benzyloxy)-4-[(6-bromohexyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56219-56-8
Record name 1-(Benzyloxy)-4-[(6-bromohexyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzyloxyphenol and 1,6-dibromohexane were reacted using conditions reported in Example 15. The reaction time was 4 days and the extraction solvent used was toluene. The crude product was crystallized from hexane to give 1-benzyloxy-4-(6-bromohexyloxy)benzene, mp 72°-3°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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